
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2,4,5-trimethoxybenzene typically involves the bromination of 2,4,5-trimethoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include ethyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-2,4,5-trimethoxybenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a benzene ring.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group instead of methoxy groups.
1-(2-Bromoethyl)-2,4,5-trimethoxybenzene: The unique combination of bromoethyl and methoxy groups distinguishes it from other benzene derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring. The presence of both electron-donating methoxy groups and an electron-withdrawing bromoethyl group imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15BrO3 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5H2,1-3H3 |
Clave InChI |
AVOWIOCNJIVKDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCBr)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


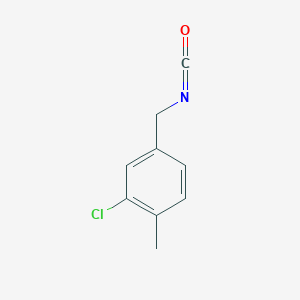
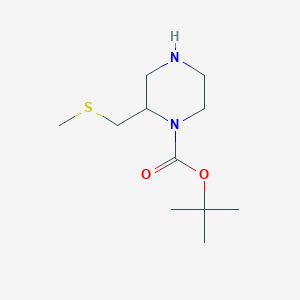

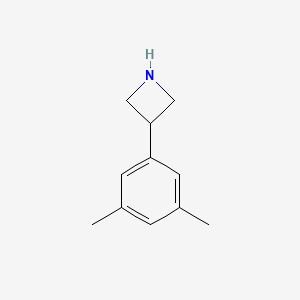
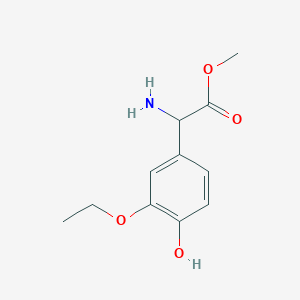

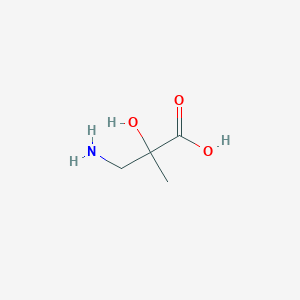





![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)

